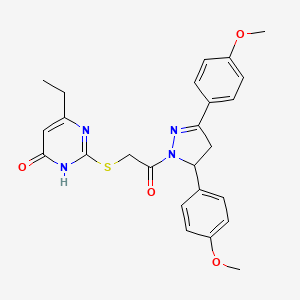

3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

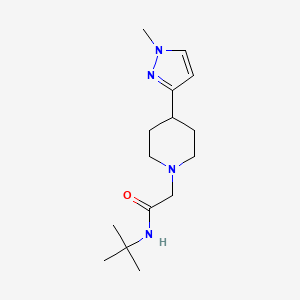

3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline is an important chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is an aromatic amine that contains a nitro group and a fluorine atom and is commonly referred to as FMNA.

Aplicaciones Científicas De Investigación

Dye and Pharmaceutical Intermediates

- 4-Fluoro-3-nitroaniline, a compound closely related to 3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline, has been identified as an important intermediate in the manufacturing of dyes, pharmaceuticals, and insecticides (Bil, 2007).

Synthesis and Chemical Reactions

- Studies on the photosubstitution of related compounds like 2-fluoro-4-nitroanisole with n-hexylamine shed light on different triplet excited states and their role in chemical synthesis (Pleixats & Marquet, 1990).

- The synthesis of alkali-clearable azo disperse dyes based on naphthalimide derivatives, incorporating compounds like 4-fluorosulfonyl-2-nitroaniline, demonstrates its application in fabric dyeing (Parvizi, Khosravi, Moradian, & Gharanjig, 2009).

Material Sciences and Engineering

- Research on the fabrication of silica particles functionalized with chromophores and amino groups using compounds like 4-fluoro-3-nitroaniline highlights its potential in developing new materials (Roth et al., 2006).

- The development of polymers with enzymatically degradable bonds, using compounds such as oligopeptidyl-p-nitroanilide side-chains, is another area of application, particularly in drug delivery systems (Duncan et al., 1983).

Analytical Chemistry

- In analytical chemistry, derivatives of 3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline can be used in high-performance liquid chromatography for sensitive detection of amino acids (Watanabe & Imai, 1981).

Propiedades

IUPAC Name |

3-fluoro-N-(3-methoxypropyl)-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O3/c1-16-7-3-6-12-9-5-2-4-8(11)10(9)13(14)15/h2,4-5,12H,3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUFIPZYRPMKKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(C(=CC=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[chloro(difluoro)methyl]-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2632530.png)

![7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2632536.png)

![8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime](/img/structure/B2632542.png)